

An In-depth Technical Guide to 1-Iodo-2-methyl-3-nitrobenzene

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Compound of Interest

Compound Name: 1-Iodo-2-methyl-3-nitrobenzene

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Introduction

1-Iodo-2-methyl-3-nitrobenzene is a substituted aromatic compound with the chemical formula $C_7H_6INO_2$. Its structure, featuring an iodine atom, a methyl group, and a nitro group on a benzene ring, makes it a versatile intermediate in organic synthesis. The presence of these functional groups at specific positions (ortho, meta, and para to each other) imparts unique reactivity, making it a valuable building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive review of the available literature on **1-Iodo-2-methyl-3-nitrobenzene**, focusing on its chemical properties, synthesis, potential applications, and safety information.

Chemical and Physical Properties

1-Iodo-2-methyl-3-nitrobenzene is a solid at room temperature. While extensive experimental data on its physical properties are not readily available in the public domain, key identifiers and basic properties have been compiled from various chemical supplier databases.

Property	Value	Source
CAS Number	41252-98-6	[1][2][3]
Molecular Formula	C ₇ H ₆ INO ₂	[1][3]
Molecular Weight	263.03 g/mol	[1][3]
IUPAC Name	1-iodo-2-methyl-3-nitrobenzene	[4]
Physical Form	Solid	[4]
Purity	≥98% (typical)	[3][4]
Storage	Keep in a dark place, sealed in dry, room temperature.	[4]

Synthesis

The primary synthetic route to **1-iodo-2-methyl-3-nitrobenzene** involves a Sandmeyer-type reaction, starting from the corresponding aniline derivative, 2-methyl-3-nitroaniline. The synthesis proceeds via two key steps: diazotization of the amine, followed by the introduction of iodine. While a specific, detailed experimental protocol for **1-iodo-2-methyl-3-nitrobenzene** is not extensively documented in peer-reviewed journals, the procedure can be reliably inferred from established methods for analogous compounds.[5][6][7] A patent application mentions the diazotization of 2-methyl-3-nitroaniline, confirming the feasibility of this starting material.[8]

Experimental Protocol: Synthesis of 1-iodo-2-methyl-3-nitrobenzene

The following protocol is a generalized procedure based on the synthesis of similar iodo-nitro-aromatic compounds.[5][6]

Step 1: Diazotization of 2-Methyl-3-nitroaniline

- In a flask equipped with a mechanical stirrer and a thermometer, suspend 2-methyl-3-nitroaniline in an aqueous solution of a strong mineral acid (e.g., hydrochloric acid or sulfuric acid).

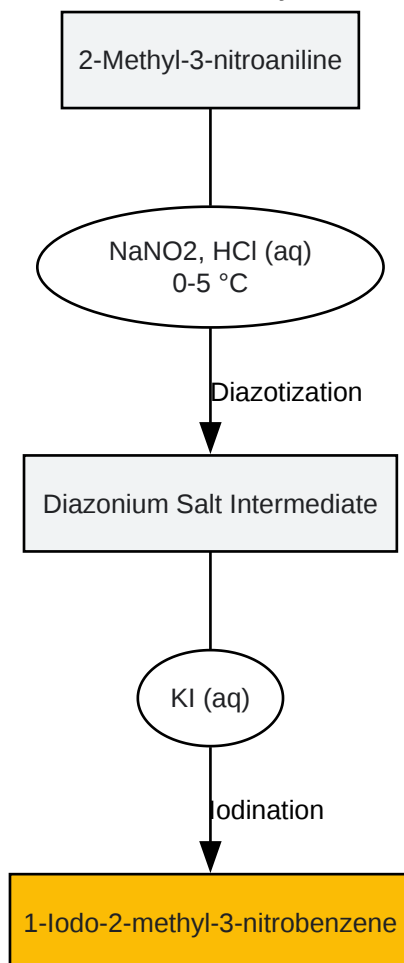
- Cool the suspension to 0-5 °C in an ice-salt bath. It is crucial to maintain this low temperature throughout the reaction.[9]
- Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO_2) dropwise to the stirred suspension. The addition rate should be controlled to keep the temperature below 5 °C.[9]
- After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt. The reaction mixture should become a clear, yellowish solution.[9]

Step 2: Iodination

- In a separate beaker, prepare a solution of potassium iodide (KI) in water.
- Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. The addition will result in the evolution of nitrogen gas.
- After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring until the evolution of nitrogen ceases.
- The crude **1-Iodo-2-methyl-3-nitrobenzene** will precipitate out of the solution.
- Collect the solid product by vacuum filtration and wash it with cold water to remove any inorganic salts.
- The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure compound.

Synthesis Workflow

Synthesis of 1-Iodo-2-methyl-3-nitrobenzene



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Caption: A logical workflow for the synthesis of **1-Iodo-2-methyl-3-nitrobenzene**.

Applications in Research and Development

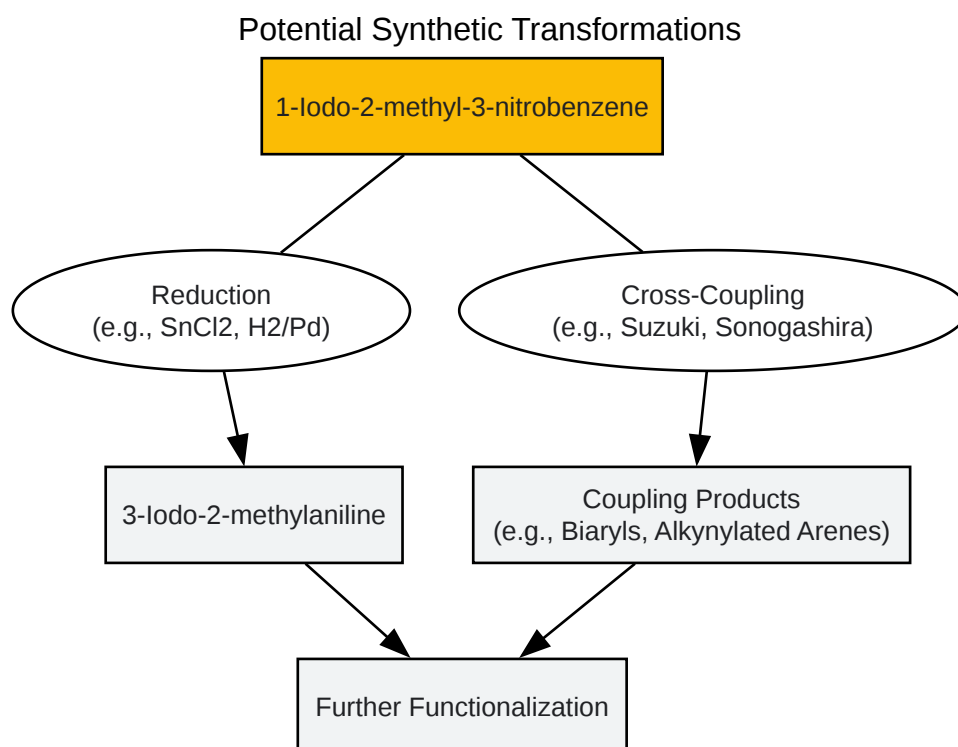
1-Iodo-2-methyl-3-nitrobenzene serves as a valuable intermediate in organic synthesis, with potential applications in medicinal chemistry and materials science.^[10] The presence of three distinct functional groups provides multiple reaction sites for further chemical transformations.

- **Nitro Group:** The nitro group can be readily reduced to an amino group, which is a key functional group in many pharmaceuticals and bioactive molecules. This transformation opens up possibilities for the synthesis of a wide range of derivatives.^[11]

- **Iodine Atom:** The iodine atom is an excellent leaving group in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, allowing for the construction of complex molecular scaffolds.[12][13]
- **Methyl Group:** The methyl group can influence the electronic properties and steric environment of the molecule, which can be important for tuning the reactivity and biological activity of its derivatives.

While specific examples of drugs developed directly from **1-iodo-2-methyl-3-nitrobenzene** are not prominent in the literature, its structural motifs are present in various classes of bioactive compounds. Nitroaromatic compounds, in general, are used in the synthesis of pharmaceuticals, agrochemicals, and dyes.[11][14] The bromo-analogue, 1-Bromo-2-methyl-3-nitrobenzene, is noted as a crucial intermediate for synthesizing various APIs, particularly those targeting inflammatory and infectious diseases.[11] This suggests that **1-iodo-2-methyl-3-nitrobenzene** could be a valuable precursor for similar applications.

Potential Reaction Pathways



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Caption: Potential reaction pathways for **1-iodo-2-methyl-3-nitrobenzene**.

Spectroscopic Data

Experimentally obtained spectroscopic data for **1-iodo-2-methyl-3-nitrobenzene** are not widely available in public databases. However, data for the closely related isomers, 1-iodo-2-nitrobenzene and 1-iodo-3-nitrobenzene, can provide a useful reference for predicting the spectral characteristics of the target molecule.

Spectroscopic Data for Related Isomers	
1-Iodo-2-nitrobenzene (CAS: 609-73-4)	¹ H NMR (300 MHz, CCl ₄): δ 7.99 (d), 7.80 (d), 7.36 (t), 7.29 (t) ppm.[1] ¹³ C NMR: Data available.[6] MS (GC-MS): Available.[15] FTIR: Available.[16]
1-Iodo-3-nitrobenzene (CAS: 645-00-1)	¹ H NMR: Data available.[17] ¹³ C NMR: Data available.[18] MS (GC-MS): m/z 249 (M+), 203, 127, 76, 50.[19] FTIR: Available.[19][20]

Based on the structure of **1-iodo-2-methyl-3-nitrobenzene**, the following characteristic peaks would be expected in its spectra:

- ¹H NMR: A singlet for the methyl protons, and signals in the aromatic region for the three benzene ring protons, with coupling patterns determined by their relative positions.
- ¹³C NMR: Seven distinct signals corresponding to the seven carbon atoms in the molecule.
- IR Spectroscopy: Characteristic absorption bands for the C-H stretching of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and strong symmetric and asymmetric stretching vibrations of the nitro group (typically around 1530 and 1350 cm⁻¹). The C-I stretching vibration would appear in the fingerprint region.
- Mass Spectrometry: A molecular ion peak at m/z 263, along with characteristic fragmentation patterns including the loss of the nitro group and the iodine atom.

Safety Information

1-Iodo-2-methyl-3-nitrobenzene should be handled with care in a laboratory setting. The following safety information is based on data provided by chemical suppliers.

Hazard Class	GHS Pictogram	Signal Word	Hazard Statements	Precautionary Statements
Skin Irritant	GHS07	Warning	H315: Causes skin irritation.	P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
Eye Irritant	H319: Causes serious eye irritation.	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.		
Respiratory Irritant	H335: May cause respiratory irritation.			

Handling Precautions:

- Use in a well-ventilated area, preferably in a fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of dust and contact with skin and eyes.
- In case of contact, wash the affected area thoroughly with water.
- Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

1-Iodo-2-methyl-3-nitrobenzene is a valuable chemical intermediate with significant potential for use in the synthesis of complex organic molecules. Its preparation via the diazotization of 2-methyl-3-nitroaniline followed by iodination is a well-established synthetic route for analogous compounds. The presence of reactive nitro and iodo functionalities makes it a versatile building block for creating diverse molecular architectures, particularly in the fields of medicinal chemistry and materials science. While detailed experimental data and specific applications in drug development are not yet widely published, the chemistry of this compound suggests it is a promising substrate for further research and development. As with all chemical reagents, appropriate safety precautions should be taken during its handling and use.

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